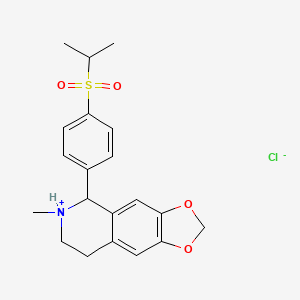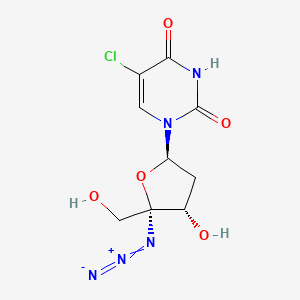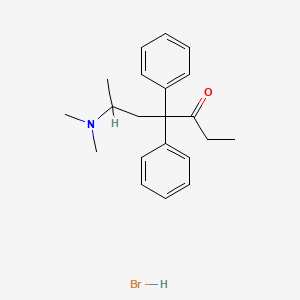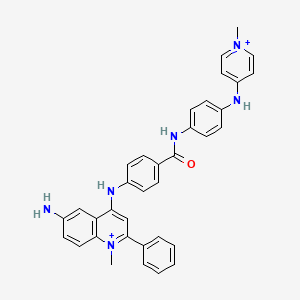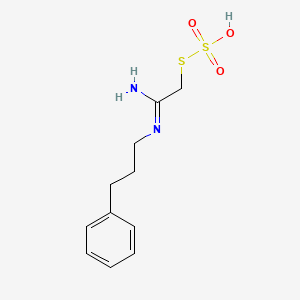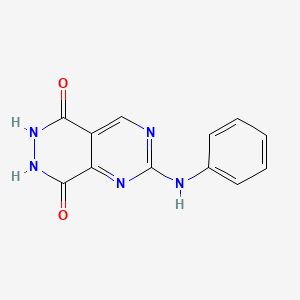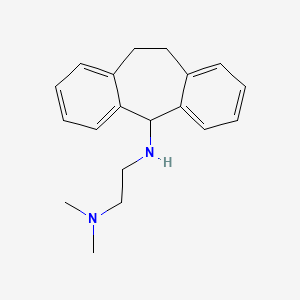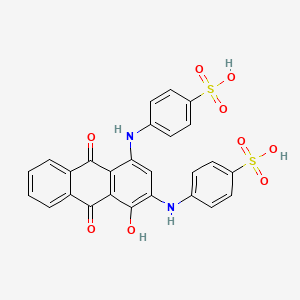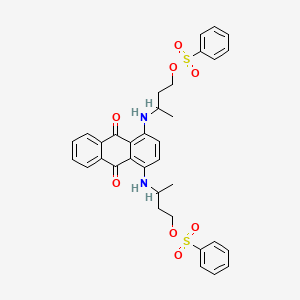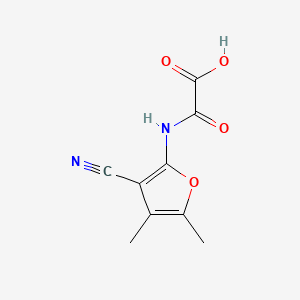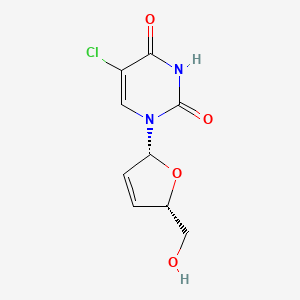![molecular formula C11H17IN2O2 B12798067 trimethyl-[2-(methylcarbamoyloxy)phenyl]azanium;iodide CAS No. 3983-38-8](/img/structure/B12798067.png)
trimethyl-[2-(methylcarbamoyloxy)phenyl]azanium;iodide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Trimethyl-[2-(methylcarbamoyloxy)phenyl]azanium;iodide is a chemical compound with the molecular formula C11H17IN2O2. It is known for its unique structure, which includes a trimethylammonium group and a methylcarbamoyloxy group attached to a phenyl ring. This compound is often used in various scientific research applications due to its distinct chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of trimethyl-[2-(methylcarbamoyloxy)phenyl]azanium;iodide typically involves the reaction of 2-dimethylaminophenol with methyl isocyanate, followed by methylation with methyl iodide. The reaction conditions usually require a solvent such as dichloromethane and a base like triethylamine to facilitate the reaction. The product is then purified through recrystallization or chromatography techniques .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and automated systems to ensure consistent quality and yield. The process would include precise control of temperature, pressure, and reaction time to optimize the synthesis and minimize impurities .
Analyse Des Réactions Chimiques
Types of Reactions
Trimethyl-[2-(methylcarbamoyloxy)phenyl]azanium;iodide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: It can be reduced to form secondary amines.
Substitution: The iodide ion can be substituted with other nucleophiles such as chloride or bromide.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions typically involve reagents like sodium chloride or potassium bromide in polar solvents.
Major Products
The major products formed from these reactions include N-oxides, secondary amines, and substituted ammonium salts, depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
Trimethyl-[2-(methylcarbamoyloxy)phenyl]azanium;iodide is utilized in various scientific research fields:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in certain chemical reactions.
Biology: This compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mécanisme D'action
The mechanism of action of trimethyl-[2-(methylcarbamoyloxy)phenyl]azanium;iodide involves its interaction with specific molecular targets, such as enzymes or receptors. The trimethylammonium group can interact with negatively charged sites on proteins, while the methylcarbamoyloxy group can form hydrogen bonds with other molecules. These interactions can modulate the activity of the target molecules and influence various biochemical pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Trimethyl-[2-(hydroxy)phenyl]azanium;iodide
- Trimethyl-[2-(methoxy)phenyl]azanium;iodide
- Trimethyl-[2-(acetoxy)phenyl]azanium;iodide
Uniqueness
Trimethyl-[2-(methylcarbamoyloxy)phenyl]azanium;iodide is unique due to the presence of the methylcarbamoyloxy group, which imparts distinct chemical and biological properties compared to its analogs. This group can enhance the compound’s stability and reactivity, making it valuable for specific applications in research and industry.
Propriétés
Numéro CAS |
3983-38-8 |
|---|---|
Formule moléculaire |
C11H17IN2O2 |
Poids moléculaire |
336.17 g/mol |
Nom IUPAC |
trimethyl-[2-(methylcarbamoyloxy)phenyl]azanium;iodide |
InChI |
InChI=1S/C11H16N2O2.HI/c1-12-11(14)15-10-8-6-5-7-9(10)13(2,3)4;/h5-8H,1-4H3;1H |
Clé InChI |
LIBLMNWPIQGGAO-UHFFFAOYSA-N |
SMILES canonique |
CNC(=O)OC1=CC=CC=C1[N+](C)(C)C.[I-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


